molecular formula C13H18N2O3S B2702583 N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide CAS No. 942012-91-1

N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide

Cat. No. B2702583
M. Wt: 282.36
InChI Key: CZYYJFAMZBKJNF-UHFFFAOYSA-N
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Description

“N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for increased three-dimensional coverage due to the non-planarity of the ring, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” are likely to be influenced by the pyrrolidine ring in its structure . This ring allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The structure–activity relationship (SAR) of the studied compounds can also be investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” are likely to be influenced by the pyrrolidine ring in its structure . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Rearrangement and Synthesis : A study demonstrated the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones, providing insights into the scope and limitations of this unexpected outcome (Králová et al., 2019).
  • Catalyzed Cross Coupling : Another research focused on the catalyzed cross-coupling of 3-bromopyridine and sulfonamides, resulting in N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).
  • Antimicrobial Evaluation : Novel N-sulfonates displaying potential biological activity were synthesized, with some showing high activity against bacteria and fungi, highlighting the biological applications of such compounds (Fadda et al., 2016).

Applications in Material Science and Catalysis

  • Graphene Oxide Anchored Sulfonic Acid : This catalyst demonstrated high efficiency and recyclability for the synthesis of carbonitriles, showing the versatility of sulfonamide derivatives in green chemistry (Zhang et al., 2016).
  • Ionic Liquid Catalyst for Oxidative Desulfurization : A novel ionic liquid demonstrated unprecedented activity in the oxidative desulfurization of diesel, offering a green approach to reducing sulfur content in fuels (Hao et al., 2019).

Future Directions

The future directions in the study of “N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” could involve further exploration of the pharmacophore space due to sp3 hybridization . Additionally, the influence of steric factors on biological activity could be investigated, as well as the structure–activity relationship (SAR) of the studied compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-9-19(17,18)14-11-5-3-6-12(10-11)15-8-4-7-13(15)16/h3,5-6,10,14H,2,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYYJFAMZBKJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide

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